N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide
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Overview
Description
N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide is a complex organic compound with a molecular formula of C27H33N3O. This compound is characterized by its unique structure, which includes a di(propan-2-yl)amino group, an ethoxy group, and a benzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-[2-[di(propan-2-yl)amino]ethoxy]aniline with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide: Similar in structure but with variations in the substituents.
N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide: Another related compound with different functional groups.
Uniqueness
N’-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C27H33N3O |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C27H33N3O/c1-21(2)30(22(3)4)19-20-31-26-18-12-11-17-25(26)29-27(23-13-7-5-8-14-23)28-24-15-9-6-10-16-24/h5-18,21-22H,19-20H2,1-4H3,(H,28,29) |
InChI Key |
STVQLOMFRSNCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1N=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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